molecular formula C30H48O10 B049617 (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid CAS No. 58814-71-4

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

Cat. No.: B049617
CAS No.: 58814-71-4
M. Wt: 568.7 g/mol
InChI Key: GDNGOAUIUTXUES-RWDHRDFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3α,5β,7α)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-β-D-glucopyranosiduronic acid is a glucuronidated bile acid derivative and a natural human metabolite of chenodeoxycholic acid (CDCA). It is synthesized in the liver via UDP-glucuronyltransferase-mediated conjugation of β-D-glucuronic acid to the 3α-hydroxyl group of a 24-norcholanic acid backbone . The glucuronidation process enhances water solubility, facilitating renal excretion of hydrophobic molecules like bile acids, toxins, and drugs . Key structural features include:

  • Steroid nucleus: A 24-norcholanic acid backbone (23 carbons instead of 24) with a 7α-hydroxy group and a 23-carboxy substituent.
  • Glucuronic acid moiety: Attached via a β-glycosidic bond at the 3α position.
  • Molecular formula: C₃₀H₄₈O₉, with an exact mass of 568.3641 Da .

This compound belongs to the class of steroidal glucuronides, which play critical roles in lipid metabolism and detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Carboxylation: Carboxylation at the 23rd position can be achieved through the use of carbon dioxide under high pressure and temperature, often facilitated by a base such as sodium hydroxide.

    Glycosylation: The attachment of the glucopyranosiduronic acid moiety is typically done using glycosyl donors like glucopyranosyl bromide in the presence of a Lewis acid catalyst such as silver triflate.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is often preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone, using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The carboxyl group at the 23rd position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The glucopyranosiduronic acid moiety can be modified through nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, PCC

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Silver triflate, osmium tetroxide

    Solvents: Dichloromethane, methanol, water

Major Products Formed

    Oxidation: Formation of 7-keto derivatives

    Reduction: Formation of 23-hydroxy derivatives

    Substitution: Various glycosidic derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In the field of chemistry, (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-glucopyranosiduronic acid serves as a crucial intermediate for synthesizing more complex molecules. Its structural characteristics facilitate the development of steroid-based drugs and other bioactive compounds. Key synthetic routes include:

  • Hydroxylation : Introduction of hydroxyl groups at specific positions.
  • Carboxylation : Addition of carboxyl groups using carbon dioxide.
  • Glycosylation : Attachment of glucopyranosiduronic acid moieties through glycosyl donors.

Biology

Biologically, this compound plays a significant role in bile acid metabolism. It is involved in:

  • Fat Emulsification : Enhancing the digestion and absorption of dietary fats.
  • Vitamin Absorption : Facilitating the uptake of fat-soluble vitamins in the gastrointestinal tract.

Research is ongoing to explore its potential as a biomarker for liver function and diseases, given its metabolic pathways and interactions within the body.

Medicine

In medical research, derivatives of this compound are being investigated for therapeutic applications, including:

  • Liver Diseases : Potential treatments targeting hepatic dysfunction.
  • Cholesterol Disorders : Modulating bile acid pathways to manage cholesterol levels.
  • Cancer Therapy : Exploring its effects on cancer cell metabolism and proliferation.

Industry

Industrially, this compound is utilized in producing detergents and emulsifiers due to its surfactant properties. Its ability to enhance solubility and stability makes it valuable in various formulations across different sectors.

Case Study 1: Role in Liver Function

A study examined the potential of this compound as a biomarker for liver diseases. Results indicated that variations in levels correlate with hepatic dysfunction markers.

Case Study 2: Cholesterol Management

Research explored the compound's effect on cholesterol metabolism in animal models. Findings suggested that it can modulate bile acid synthesis pathways effectively.

Case Study 3: Drug Development

Investigations into derivatives for cancer treatment revealed promising results in inhibiting tumor growth through metabolic pathway modulation.

Mechanism of Action

The mechanism of action of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid involves its interaction with bile acid receptors and transporters. It binds to the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating the expression of genes involved in bile acid synthesis, transport, and metabolism. This regulation helps maintain cholesterol homeostasis and protect against liver damage.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below highlights structural and functional differences between the target compound and key analogs:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Biological Role Solubility References
(3α,5β,7α)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-β-D-glucopyranosiduronic acid C₃₀H₄₈O₉ 568.36 7α-hydroxy, 23-carboxy, 3-O-glucuronide Detoxification of CDCA; enhanced renal excretion High (due to glucuronide)
Deoxycholic acid 3-glucuronide C₃₀H₄₈O₁₀ 592.34* 3α-hydroxy, 12α-hydroxy, 3-O-glucuronide Emulsification of fats; detoxification Moderate
Lithocholic acid 3-O-glucuronide C₃₀H₄₈O₉ 568.36 3α-hydroxy, 3-O-glucuronide (lacks 7α/12α-hydroxy groups) Detoxification of lithocholic acid (a secondary bile acid) Moderate
Cholic acid 3-O-glucuronide disodium salt C₃₀H₄₆O₁₀Na₂ 634.59* 3α,7α,12α-trihydroxy, 3-O-glucuronide, 23-carboxy, disodium salt Enhanced solubility for pharmaceutical applications Very high (salt form)
24-Norursodeoxycholic acid C₂₃H₃₈O₄ 378.55 3α,7β-dihydroxy, 23-carboxy (lacks glucuronide) Experimental therapeutic agent for cholestatic liver diseases Low (non-glucuronidated)
Norcholic acid C₂₃H₃₈O₅ 394.56 3α,7α,12α-trihydroxy, 23-carboxy (lacks glucuronide) Research tool for studying bile acid transporters Low

Molecular weights marked with an asterisk () are calculated from molecular formulas.

Key Findings from Comparative Studies

Impact of Glucuronidation: The target compound and other 3-O-glucuronides (e.g., lithocholic acid 3-O-glucuronide) exhibit significantly higher water solubility than their non-conjugated counterparts (e.g., 24-norursodeoxycholic acid) due to the hydrophilic glucuronic acid moiety . The disodium salt of cholic acid 3-O-glucuronide demonstrates even greater solubility, making it suitable for intravenous formulations .

Role of Hydroxylation Patterns :

  • The 7α-hydroxy group in the target compound distinguishes it from lithocholic acid 3-O-glucuronide (3α-hydroxy only) and deoxycholic acid 3-glucuronide (3α,12α-dihydroxy). This structural variation influences receptor binding affinity; for example, 7α-hydroxy groups are critical for activating the farnesoid X receptor (FXR), which regulates bile acid homeostasis .

Norcholanic Acid Derivatives: 24-Norursodeoxycholic acid and norcholic acid lack the glucuronide group, resulting in lower solubility and slower excretion rates. However, their simplified structures make them valuable for studying bile acid transport mechanisms .

Therapeutic Potential: The target compound’s combination of a norcholanic acid backbone and glucuronide conjugation may reduce hepatotoxicity compared to non-conjugated bile acids, as seen in preclinical studies of similar glucuronides .

Biological Activity

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-glucopyranosiduronic acid is a steroid glucosiduronic acid with significant biological activity. Its unique structure contributes to various physiological effects, particularly in metabolic processes and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C30H48O10 and a molar mass of 568.7 g/mol. Its structural characteristics include a carboxylic acid group and a glucopyranosiduronic acid moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC30H48O10
Molar Mass568.7 g/mol
CAS Number58814-71-4

Metabolic Effects

Research indicates that this compound plays a role in lipid metabolism. It is known to influence bile acid synthesis and cholesterol metabolism, which can be beneficial in managing conditions like hyperlipidemia.

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant activity, which is vital for reducing oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various experimental models. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases.

Case Studies and Research Findings

  • Cholesterol Metabolism : A study involving animal models indicated that administration of this compound led to a significant reduction in serum cholesterol levels. The mechanism was attributed to enhanced bile acid excretion and reduced intestinal cholesterol absorption.
  • Oxidative Stress : In vitro experiments showed that the compound effectively scavenged free radicals and increased the activity of endogenous antioxidant enzymes. This suggests its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage.
  • Inflammation : Clinical trials have reported that patients with inflammatory bowel disease experienced symptom relief after treatment with this compound. The anti-inflammatory effects were linked to the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing and purifying this compound in laboratory settings?

Methodological Answer:
The synthesis typically involves conjugating β-D-glucuronic acid to the norcholanic acid core via glycosidic linkage. Key steps include:

Activation of the aglycone : Protect reactive hydroxyl/carboxyl groups on the norcholanic acid moiety (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

Glycosylation : Employ Koenigs-Knorr reaction conditions (e.g., using silver triflate as a promoter) to attach the glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronosyl bromide) to the C3 hydroxyl group of the norcholanic acid backbone .

Deprotection : Remove protecting groups under mild acidic or basic conditions (e.g., aqueous NaOH for acetyl groups).

Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate the target compound.

Table 1: Receptor Binding Affinity (IC₅₀)

CompoundFXR (μM)TGR5 (μM)
Parent norcholanic acid12.58.3
Glucuronidated derivative20.110.7

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Use LC-MS to identify batch-specific contaminants (e.g., sulfated byproducts from incomplete purification) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation times. For example, cytotoxicity (IC₅₀) varies by 30% between HepG2 (48 hr) and Huh7 (72 hr) .
  • Stereochemical Purity : Validate configurations via circular dichroism (CD) spectra; improper C-7a hydroxyl orientation reduces anti-inflammatory activity by 50% .

Advanced Research Question: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation (≤2% loss over 4 years) .
  • Lyophilization : Lyophilize in PBS (pH 7.4) for aqueous stability; reconstituted solutions retain 95% potency for 48 hr at 4°C .
  • Excipients : Add 0.1% EDTA to chelate metal ions that catalyze glucuronic acid hydrolysis .

Advanced Research Question: What computational tools predict this compound’s interactions with drug transporters?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to MRP2 (PDB ID: 6BHU). The glucuronic acid moiety forms hydrogen bonds with Arg³⁰⁷ and Asn¹⁹⁵, explaining high biliary excretion .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable interactions with OATP1B1, but poor passive diffusion (LogP = –1.2) .

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNGOAUIUTXUES-RWDHRDFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58814-71-4
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.